
6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine typically involves the reaction of 6-methylpyrazin-2-amine with 3-methylpyridine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(4-methylpyridin-2-yl)pyrazin-2-amine
- 6-methyl-N-(3-ethylpyridin-2-yl)pyrazin-2-amine
- 6-methyl-N-(3-methylpyridin-3-yl)pyrazin-2-amine
Uniqueness
6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups on the pyrazine and pyridine rings can affect the compound’s electronic properties and its ability to interact with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
The compound's structure includes a pyrazine ring substituted with methyl and pyridine groups, which may influence its interaction with biological systems. Its synthesis typically involves coupling reactions between 2-aminopyridine and 6-methylpyrazine-2-carboxylic acid, often utilizing reagents like EDCI under controlled conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its role as a ligand. It can bind to various metal ions and biological receptors, modulating enzymatic activities and receptor functions. This binding is crucial for its potential therapeutic effects, particularly in anticancer and antimicrobial applications .
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (chronic myelogenous leukemia). For instance, compounds derived from similar structures have shown IC50 values as low as 1.42 μM against HL-60 cells, indicating strong antiproliferative effects .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Research indicates that it may possess antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .
Study 1: Anticancer Efficacy
A study evaluated a series of synthetic derivatives based on the pyrazinamine structure against lung cancer cell lines. The results revealed that some derivatives exhibited higher anticancer efficacy compared to established drugs like imatinib, demonstrating the potential for developing new cancer therapies .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. These studies showed that certain derivatives displayed superior activity against both Gram-positive and Gram-negative bacterial species compared to commercial antibiotics, suggesting a viable pathway for new antimicrobial agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-4-3-5-13-11(8)15-10-7-12-6-9(2)14-10/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBLIGWHLVBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.